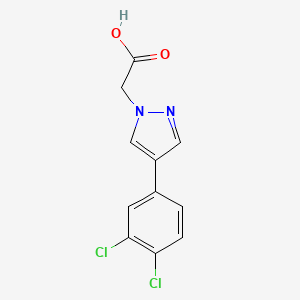![molecular formula C13H9FN2OS B7848700 7-(4-fluorophenyl)-2-methyl-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7848700.png)
7-(4-fluorophenyl)-2-methyl-1H-thieno[3,2-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “7-(4-fluorophenyl)-2-methyl-1H-thieno[3,2-d]pyrimidin-4-one” is a chemical entity listed in the PubChem database It is known for its unique structural properties and potential applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of compound “7-(4-fluorophenyl)-2-methyl-1H-thieno[3,2-d]pyrimidin-4-one” involves specific reaction conditions and reagents. The detailed synthetic route typically includes:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [another reagent] under [controlled conditions].
Step 3: Final purification and isolation of the compound using [techniques such as chromatography].
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale reactors: for the initial synthesis.
Continuous monitoring: of reaction parameters to maintain consistency.
Advanced purification techniques: to achieve the desired quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Compound “7-(4-fluorophenyl)-2-methyl-1H-thieno[3,2-d]pyrimidin-4-one” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [oxidized product].
Reduction: Undergoes reduction in the presence of reducing agents, yielding [reduced product].
Substitution: Participates in substitution reactions where [specific groups] are replaced by [other groups].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include [agent names] under [specific conditions].
Reduction: Typical reducing agents are [agent names] used under [controlled conditions].
Substitution: Reagents such as [reagent names] are used in [solvent] at [temperature].
Major Products: The major products formed from these reactions include [product names], which are characterized by [specific properties].
Aplicaciones Científicas De Investigación
Compound “7-(4-fluorophenyl)-2-methyl-1H-thieno[3,2-d]pyrimidin-4-one” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating [specific conditions].
Industry: Utilized in the production of [specific industrial products] due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which compound “7-(4-fluorophenyl)-2-methyl-1H-thieno[3,2-d]pyrimidin-4-one” exerts its effects involves:
Molecular Targets: Interacts with [specific proteins or enzymes] to modulate [biological processes].
Pathways Involved: Influences [specific pathways] leading to [desired effects].
Comparación Con Compuestos Similares
- Compound “CID 12345678”
- Compound “CID 23456789”
- Compound “CID 34567890”
Comparison:
Structural Differences: Compound “7-(4-fluorophenyl)-2-methyl-1H-thieno[3,2-d]pyrimidin-4-one” has unique structural features that distinguish it from similar compounds.
Chemical Behavior: Exhibits different reactivity and stability compared to its analogs.
Applications: While similar compounds are used in [specific applications], compound “this compound” offers advantages in [other applications] due to its [unique properties].
This detailed article provides a comprehensive overview of compound “this compound,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
7-(4-fluorophenyl)-2-methyl-1H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2OS/c1-7-15-11-10(6-18-12(11)13(17)16-7)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAHABUGXSFNGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=C(N1)C(=CS2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C2=C(N1)C(=CS2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4'-Methoxy-6-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7848645.png)

![(2'-Chloro-6-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7848654.png)
![3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7848666.png)
![4'-Chloro-6-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7848667.png)

![1-(4-Fluorophenyl)-2-[(2-methoxyphenyl)amino]ethan-1-one](/img/structure/B7848690.png)
![1-(4-Fluorophenyl)-2-[(3-methoxyphenyl)amino]ethan-1-one](/img/structure/B7848694.png)
![2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B7848705.png)



